Introduction: The Significance of Chiral Scaffolds in Modern Drug Discovery
Introduction: The Significance of Chiral Scaffolds in Modern Drug Discovery
An In-depth Technical Guide to the Chemical Properties and Applications of (R)-2-Methylpiperazine Dihydrochloride
In the landscape of contemporary medicinal chemistry, the demand for stereochemically pure building blocks is paramount. Chiral scaffolds serve as the foundational architecture for a vast array of therapeutic agents, where specific stereoisomers often dictate pharmacological efficacy and safety profiles. Among these crucial synthons, (R)-2-Methylpiperazine dihydrochloride holds a place of distinction. This molecule, a chiral derivative of piperazine, offers a unique combination of structural rigidity, conformational constraint, and versatile chemical reactivity. Its two nitrogen atoms, with differing steric and electronic environments, provide differential handles for synthetic elaboration, making it an invaluable intermediate in the construction of complex, biologically active molecules.[1][2]
This guide, intended for researchers, medicinal chemists, and drug development scientists, provides a comprehensive overview of the core chemical properties, reactivity, and strategic applications of (R)-2-Methylpiperazine dihydrochloride. We will delve into its physicochemical characteristics, analytical methodologies for its characterization, its role as a key building block in pharmaceutical synthesis, and the critical safety considerations for its handling and use.
PART 1: Core Chemical and Physical Properties
The utility of any chemical building block begins with a thorough understanding of its fundamental properties. (R)-2-Methylpiperazine dihydrochloride is a salt, which significantly influences its physical characteristics compared to its free base form. The dihydrochloride salt formation protonates the two basic nitrogen atoms of the piperazine ring, enhancing the compound's crystallinity and solubility in aqueous media, a feature that is often advantageous for handling and certain reaction conditions.[3]
Structural and Molecular Identifiers
A precise identification of the molecule is critical for regulatory and scientific accuracy. The key identifiers for (R)-2-Methylpiperazine dihydrochloride are summarized below.
| Property | Value | Source |
| IUPAC Name | (2R)-2-methylpiperazine;dihydrochloride | PubChem[4] |
| CAS Number | 75336-89-9 | PubChem[4] |
| Molecular Formula | C₅H₁₄Cl₂N₂ | PubChem[4] |
| Molecular Weight | 173.08 g/mol | PubChem[4] |
| Canonical SMILES | C[C@@H]1CNCCN1.Cl.Cl | PubChem[4] |
| InChI Key | XMUWOBYBMGVFIU-ZJIMSODOSA-N | PubChem[4] |
Physicochemical Data
The physical properties dictate the compound's behavior in different environments, from storage to reaction vessels. It is crucial to distinguish between the properties of the dihydrochloride salt and the corresponding free base, (R)-2-Methylpiperazine.
| Property | Value | Remarks | Source |
| Physical Form | Solid | Crystalline solid is typical for salts. | Sigma-Aldrich |
| Melting Point | 86-91°C | Data for the analogous (S)-hydrochloride salt. | Smolecule[3] |
| Boiling Point | 153.2 ± 8.0°C at 760 mmHg | Data for the free base (2-Methylpiperazine). | Smolecule[3] |
| Solubility | Freely soluble in water | The hydrochloride form enhances aqueous solubility. The free base is soluble in water and various organic solvents. | Smolecule[3], Career Henan Chemical Co.[1] |
| Storage Temperature | 2-8°C, Inert atmosphere | Recommended for maintaining stability and purity. | Sigma-Aldrich |
PART 2: Reactivity Profile and Synthetic Utility
The synthetic value of (R)-2-Methylpiperazine lies in the reactivity of its piperazine core. The two nitrogen atoms—one secondary and adjacent to the chiral center (N1), and the other secondary and more sterically accessible (N4)—can be functionalized selectively. This differential reactivity is the cornerstone of its utility, allowing for the stepwise and controlled introduction of various substituents.
The primary reactions involving the piperazine nitrogens are nucleophilic substitutions, such as:
-
N-Alkylation: Reaction with alkyl halides or other electrophiles to introduce alkyl groups.
-
N-Acylation: Reaction with acid chlorides or anhydrides to form amides, a common linkage in pharmaceuticals.
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form N-alkylated products.
-
N-Arylation: Palladium- or copper-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) to introduce aryl or heteroaryl moieties.
The methyl group at the C2 position provides a crucial steric and stereoelectronic influence, directing the conformation of the ring and influencing the reactivity of the adjacent N1 nitrogen. This inherent chirality is transferred to the final molecule, making it a powerful tool for asymmetric synthesis.
Caption: Key synthetic transformations of the (R)-2-Methylpiperazine core.
PART 3: Application in Drug Design and Medicinal Chemistry
The piperazine motif is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[5][6] Its ability to engage in hydrogen bonding and its basic nature make it ideal for interacting with biological targets and improving the pharmacokinetic properties of drug candidates. The chiral 2-methyl substitution provides an additional vector for optimizing potency and selectivity.
(R)-2-Methylpiperazine dihydrochloride is a key intermediate in the synthesis of a wide range of therapeutics, including:
-
Anticancer Agents: Used to build molecules that target kinases or other proteins involved in cell proliferation.[1][6]
-
Antiviral Drugs: Serves as a core for HIV protease inhibitors and other antiviral compounds.[1][2]
-
Central Nervous System (CNS) Agents: The piperazine structure is common in drugs targeting serotonin or dopamine receptors for conditions like anxiety and depression.[3][7]
-
Antibiotics: Incorporated into novel antibacterial agents, such as quinolone and oxazolidinone derivatives.[2]
The incorporation of this chiral synthon can significantly improve a drug's stability and bioavailability, ultimately leading to better therapeutic outcomes.[1]
Caption: Logical workflow for incorporating the synthon into a drug candidate.
PART 4: Analytical and Characterization Protocols
Ensuring the identity, purity, and stereochemical integrity of (R)-2-Methylpiperazine dihydrochloride is essential. A multi-technique approach is typically employed for comprehensive characterization.
Common Analytical Methods
A variety of analytical methods are used to characterize piperazine and its derivatives.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information, confirming the connectivity of atoms and the presence of the methyl group. Chiral shift reagents can be used to confirm enantiomeric purity.
-
Mass Spectrometry (MS): Used to determine the molecular weight of the free base. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful for separating and identifying the compound in complex mixtures.[8][9]
-
Gas Chromatography (GC): A validated GC method can be used for the quantitative determination of purity and the detection of related impurities.[10]
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC columns can be used to resolve and quantify the (R) and (S) enantiomers, providing a precise measure of enantiomeric excess (e.e.).
Experimental Protocol: Purity Assessment by Gas Chromatography (GC)
This protocol outlines a general, self-validating method for determining the purity of (R)-2-Methylpiperazine, typically after converting the dihydrochloride salt to the more volatile free base.
Objective: To quantify the purity of (R)-2-Methylpiperazine and identify potential volatile impurities.
1. Sample Preparation (Free Base Conversion): a. Accurately weigh ~50 mg of (R)-2-Methylpiperazine dihydrochloride into a 10 mL vial. b. Add 2 mL of deionized water to dissolve the salt completely. c. Add 2 mL of dichloromethane (DCM) as the extraction solvent. d. Basify the aqueous layer by adding 1 M NaOH dropwise while vortexing until the pH is >12 (confirm with pH paper). This neutralizes the HCl and deprotonates the piperazine nitrogens. e. Cap the vial and vortex vigorously for 2 minutes to extract the free base into the organic layer. f. Allow the layers to separate. Carefully transfer the bottom organic (DCM) layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove residual water. g. Transfer the dried DCM solution to a GC vial for analysis.
2. GC Method Parameters: a. Instrument: Agilent GC system with a Flame Ionization Detector (FID). b. Column: DB-17 or similar mid-polarity column (30 m x 0.53 mm ID, 1.0 µm film thickness).[10] c. Carrier Gas: Helium at a constant flow rate of 2.0 mL/min.[10] d. Injector Temperature: 250°C.[10] e. Detector Temperature: 260°C.[10] f. Injection Volume: 1.0 µL. g. Oven Temperature Program:
- Initial temperature: 150°C, hold for 5 minutes.
- Ramp: Increase to 250°C at a rate of 30°C/min.
- Hold at 250°C for 2 minutes.[10]
3. Data Analysis: a. Integrate all peaks in the resulting chromatogram. b. Calculate the purity of (R)-2-Methylpiperazine by the area percent method: Purity (%) = (Area of the main peak / Total area of all peaks) x 100 c. The method is self-validating through the use of a well-characterized column and standardized conditions, with peak shape and retention time serving as internal checks.
PART 5: Safety, Handling, and Storage
Proper handling of (R)-2-Methylpiperazine dihydrochloride and its free base is critical to ensure laboratory safety. The compound and its derivatives can be corrosive and cause irritation.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.[11]
-
Handling: Avoid breathing dust. Handle in a well-ventilated area or a chemical fume hood.[12][13] Avoid contact with skin and eyes.[11][14] Wash hands thoroughly after handling.[11]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[12][13] Store locked up.[13] It is incompatible with strong oxidizing agents and strong acids.[12]
-
Spills: In case of a spill, avoid generating dust.[14] Use non-sparking tools to collect the material into a suitable container for disposal.[12][14]
-
First Aid:
Conclusion
(R)-2-Methylpiperazine dihydrochloride is more than a simple chemical reagent; it is a strategic tool in the arsenal of the medicinal chemist. Its defined stereochemistry, coupled with the versatile reactivity of the piperazine ring, provides a reliable and efficient pathway to chiral drug candidates. A thorough understanding of its chemical properties, reactivity, and handling requirements, as detailed in this guide, is the foundation for its successful and safe application in the innovative and demanding field of drug discovery.
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